Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . It is known for its unique structure, which includes a pyrrolidine ring with two keto groups and an ethyl ester group. This compound is primarily used in research and development settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve the use of automated systems for mixing and purification to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-tert-butyl-4,5-dioxopyrrolidine-3-carboxylate
- Ethyl 1-ethyl-4,5-dioxopyrrolidine-3-carboxylate
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
Uniqueness
Ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse research fields make it a valuable compound in scientific studies .
Properties
CAS No. |
5336-46-9 |
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Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 1-butyl-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-3-5-6-12-7-8(9(13)10(12)14)11(15)16-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
QRYSDXRTTIPMLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(C(=O)C1=O)C(=O)OCC |
Origin of Product |
United States |
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